molecular formula C17H13ClN4O B12152757 5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one

5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one

Cat. No.: B12152757
M. Wt: 324.8 g/mol
InChI Key: FMXRXTKXBULNFT-YBFXNURJSA-N
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Description

5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one typically involves the condensation of 4-chloro-2-phenylpyridazin-3(2h)-one with benzylidenehydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of key biological pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: Similar structure with a quinoline core instead of a pyridazinone core.

    2-Benzylidene-5-(pyridin-3-ylmethylene)cyclopentanone: Similar benzylidenehydrazine moiety but with a cyclopentanone core.

Uniqueness

5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one is unique due to its pyridazinone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

IUPAC Name

5-[(2E)-2-benzylidenehydrazinyl]-4-chloro-2-phenylpyridazin-3-one

InChI

InChI=1S/C17H13ClN4O/c18-16-15(21-19-11-13-7-3-1-4-8-13)12-20-22(17(16)23)14-9-5-2-6-10-14/h1-12,21H/b19-11+

InChI Key

FMXRXTKXBULNFT-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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